Ethacrynic Acid

Pediatric Cardiac Surgery Diuretic Efficacy Fluid Management

Ethacrynic acid (EA) is the only FDA-approved loop diuretic devoid of a sulfonamide moiety, making it the irreplaceable clinical reference standard for volume overload in patients with documented severe sulfonamide allergies. Its α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent inhibition of GSTP1-1—a mechanism leveraged in cancer resistance research and Wnt/β-catenin pathway studies. Unlike reversible sulfonamide-based diuretics, EA's distinct pharmacological profile is essential for specialized pediatric cardiac ICU protocols and medicinal chemistry scaffold optimization. Procure this unique tool for translational research and clinical necessity.

Molecular Formula C13H12Cl2O4
Molecular Weight 303.13 g/mol
CAS No. 58-54-8
Cat. No. B138827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacrynic Acid
CAS58-54-8
Synonyms2-[2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic Acid;  [4-(2-Methylenebutyryl)-2,3-dichlorophenoxy]acetic Acid;  Crinuril;  Edecril;  Edecrin;  Edecrina;  Endecril;  Etacrynic acid;  Etakrinic acid;  Hidromedin;  Hydromedin;  MK 595;  Mingit;  NSC 624008
Molecular FormulaC13H12Cl2O4
Molecular Weight303.13 g/mol
Structural Identifiers
SMILESCCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
InChIInChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)
InChIKeyAVOLMBLBETYQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)
Sparingly soluble in water, aq acids;  soluble in chloroform
Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene
1.94e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ethacrynic Acid (CAS 58-54-8): A Non-Sulfonamide Loop Diuretic with a Distinct Chemical and Pharmacological Identity


Ethacrynic acid (EA, CAS 58-54-8) is an unsaturated ketone derivative of an aryloxyacetic acid [1]. Unlike furosemide, torsemide, and bumetanide, which are sulfonamide-based, EA is the only FDA-approved loop diuretic that does not contain a sulfonamide moiety [2]. It is a white to practically white crystalline powder with very slight solubility in water but high solubility in organic solvents such as alcohols and chloroform [1]. The compound is characterized by an α,β-unsaturated carbonyl group, which acts as a Michael acceptor capable of forming covalent adducts with cellular sulfhydryl groups [3]. This unique reactivity underpins both its therapeutic mechanism and its specific niche applications in patients with sulfonamide allergies or resistance to other loop diuretics [4].

Why Ethacrynic Acid Cannot Be Directly Substituted with Other Loop Diuretics: A Case for Targeted Selection


Direct substitution of ethacrynic acid with other loop diuretics (furosemide, torsemide, bumetanide) is clinically contraindicated due to two critical and unique characteristics. First, EA is the only loop diuretic in the class that lacks a sulfonamide group, making it the sole safe option for patients with documented severe sulfonamide allergy or anaphylaxis [1]. Second, EA's α,β-unsaturated ketone structure enables a covalent, Michael-addition-based mechanism of action that is fundamentally distinct from the reversible binding of sulfonamide-based loop diuretics [2]. This leads to a significantly higher ototoxic potential and a different side-effect profile, requiring a specific risk-benefit analysis [3]. Consequently, its use is not a matter of generic interchangeability but of specific clinical necessity. The quantitative evidence below further delineates these critical points of differentiation.

Quantitative Differentiation of Ethacrynic Acid: Evidence for Scientific Selection and Procurement


Superior Diuretic Efficacy in Pediatric Cardiac Surgery: A Randomized Controlled Trial

In a prospective, randomized, double-blinded trial of infants undergoing congenital heart disease surgery, continuous infusion of ethacrynic acid (EA) was directly compared to furosemide (F). EA demonstrated significantly superior early diuresis. On the first postoperative day, the urine output was significantly higher in the EA group [1]. Furthermore, the required diuretic dose was significantly lower for EA to achieve this effect [1].

Pediatric Cardiac Surgery Diuretic Efficacy Fluid Management

Quantified Selective Cytotoxicity Against Chronic Lymphocytic Leukemia (CLL) Cells

Ethacrynic acid exhibits a quantifiably higher cytotoxic potency against primary CLL cells compared to normal lymphocytes. This selectivity is mediated by inhibition of the Wnt/β-catenin pathway, a pathway not engaged by other loop diuretics [1][2]. The median inhibitory dose (ID50) for EA is substantially lower for CLL cells, confirming a therapeutic window for this off-target effect [2].

Chronic Lymphocytic Leukemia Selective Toxicity Wnt/β-catenin Pathway

Class-Specific Irreversible Inhibition of Glutathione S-Transferase P1-1

Ethacrynic acid (EA) acts as a potent and isoenzyme-selective irreversible inhibitor of human glutathione S-transferase P1-1 (GSTP1-1). This is in stark contrast to its reversible inhibition of alpha- and mu-class GSTs and the general lack of GST interaction by other loop diuretics [1][2]. The covalent binding results in near-complete inactivation of the enzyme's catalytic activity [1].

GSTP1-1 Inhibition Drug Resistance Modulation Irreversible Binding

Pronounced and Prolonged Ototoxic Potential Relative to Furosemide

While ototoxicity is a known class effect of loop diuretics, ethacrynic acid (EA) is uniquely and quantitatively more ototoxic than furosemide. In comparative animal studies, EA demonstrates both a higher potency and a substantially longer duration of cochlear N1 depression, directly supporting clinical observations of its higher risk profile [1]. This limits its use to specific, often rescue, clinical scenarios.

Ototoxicity Safety Pharmacology Cochlear Toxicity

Validated and High-Value Application Scenarios for Ethacrynic Acid Based on Differential Evidence


First-Line Research Tool for Investigating GSTP1-1 Biology and Chemosensitization

Given its unique ability to covalently and selectively inhibit GSTP1-1 [1], ethacrynic acid serves as an essential chemical probe. Research laboratories use EA to study the role of GSTP1-1 in cellular detoxification pathways, MAPK signaling, and its contribution to resistance against alkylating agents and other chemotherapeutics. The compound is a standard positive control in assays designed to identify novel GSTP1-1 inhibitors or test the functional consequences of GSTP1-1 knockdown or overexpression [2].

Lead Compound and Scaffold for Developing Wnt/β-catenin Antagonists

Ethacrynic acid's validated ability to selectively kill CLL cells (ID50 = 6 μM) via inhibition of the Wnt/β-catenin pathway [3] positions it as a valuable starting point for medicinal chemistry programs. Researchers utilize EA as a scaffold to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties for treating Wnt-driven malignancies. The known structure-activity relationship (SAR) around its α,β-unsaturated ketone moiety [4] provides a clear path for derivative synthesis and optimization.

Clinical Reference Standard for Diuretic Management in Sulfonamide-Allergic Patients

As the only FDA-approved non-sulfonamide loop diuretic [5], ethacrynic acid is the clinical reference standard for treating volume overload in patients with documented severe sulfonamide allergies. Its procurement by hospital pharmacies is essential for ensuring a safe and effective alternative for this specific, albeit small, patient population. Its use is supported by its demonstrated efficacy in inducing a robust diuresis, as shown in a randomized trial where it outperformed furosemide in urine output [6].

Critical Care Diuretic for Pediatric Cardiac Surgery Patients

Ethacrynic acid is a preferred option in specialized pediatric cardiac intensive care units. A direct head-to-head randomized controlled trial demonstrated its superiority over furosemide in achieving a significantly higher urine output (6.9 vs 4.6 ml/kg/h, P=0.002) and more negative fluid balance (-43 vs -17 ml/kg/h, P=0.01) on the first postoperative day [6]. This makes EA a potent tool for managing the challenging fluid overload common in these critically ill infants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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